molecular formula C13H8Cl2FNO4S B2656190 2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid CAS No. 725710-60-1

2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid

Cat. No.: B2656190
CAS No.: 725710-60-1
M. Wt: 364.17
InChI Key: YMDUUKZZWTYKAP-UHFFFAOYSA-N
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Description

2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C13H9Cl2FNO4S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of chloro, fluoro, and sulfamoyl functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid typically involves the reaction of 2-chloro-5-sulfamoylbenzoic acid with 2-chloro-4-fluoroaniline. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified to obtain the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to ensure high yield and cost-effectiveness while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include substituted benzoic acids, sulfonamides, and complex organic molecules.

Scientific Research Applications

2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and materials.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:

    2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: An aryl fluorinated building block used in organic synthesis.

    2-Chloro-4,5-difluorobenzoic acid: An intermediate in medicinal compounds and pesticides.

    2-Chloro-5-(trifluoromethyl)benzoic acid: Used as a surrogate standard in pesticide exposure studies.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2FNO4S/c14-10-3-2-8(6-9(10)13(18)19)22(20,21)17-12-4-1-7(16)5-11(12)15/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDUUKZZWTYKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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